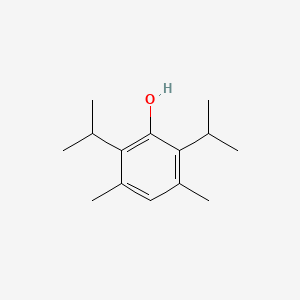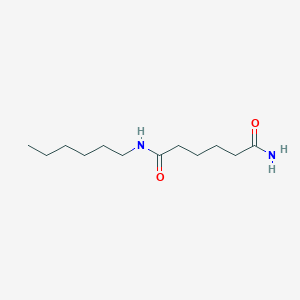![molecular formula C17H14Cl2N2O4S B13808774 3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid](/img/structure/B13808774.png)
3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid is a complex organic compound characterized by its unique chemical structure, which includes dichloro, methoxy, and carbamothioylamino functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the benzoyl intermediate: This step involves the reaction of 3,5-dichloro-2-methoxybenzoic acid with a suitable reagent to introduce the benzoyl group.
Introduction of the carbamothioylamino group: This step involves the reaction of the benzoyl intermediate with a thiourea derivative under controlled conditions to form the carbamothioylamino group.
Final assembly: The final step involves coupling the intermediate with 2-methylbenzoic acid under specific conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro positions, with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Substituted derivatives with various functional groups replacing the chloro atoms.
Aplicaciones Científicas De Investigación
3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dichloro-2-methoxybenzoic acid
- 3-Methoxybenzoyl chloride
- 3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt
Uniqueness
3-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C17H14Cl2N2O4S |
|---|---|
Peso molecular |
413.3 g/mol |
Nombre IUPAC |
3-[(3,5-dichloro-2-methoxybenzoyl)carbamothioylamino]-2-methylbenzoic acid |
InChI |
InChI=1S/C17H14Cl2N2O4S/c1-8-10(16(23)24)4-3-5-13(8)20-17(26)21-15(22)11-6-9(18)7-12(19)14(11)25-2/h3-7H,1-2H3,(H,23,24)(H2,20,21,22,26) |
Clave InChI |
BSJSCWSKXIMNSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC=C1NC(=S)NC(=O)C2=C(C(=CC(=C2)Cl)Cl)OC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![cis,trans,trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B13808692.png)

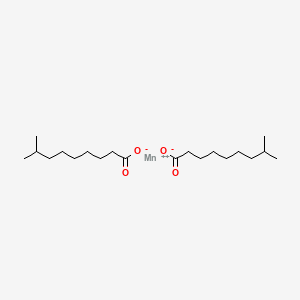
![2-[[4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methoxydibenzofuran-3-yl)acetamide](/img/structure/B13808708.png)
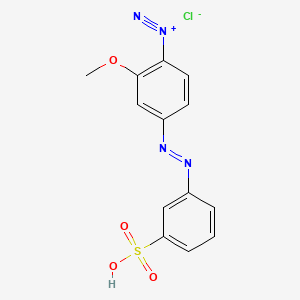
![Acetaldehyde,1H-benzo[D]imidazol-2-ylhydrazone](/img/structure/B13808721.png)
![Methyl 2-[(trimethylsilyl)oxy]docosanoate](/img/structure/B13808734.png)
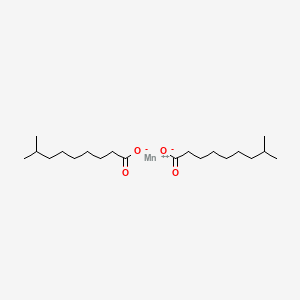
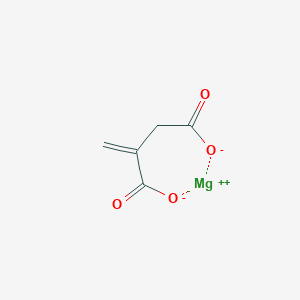
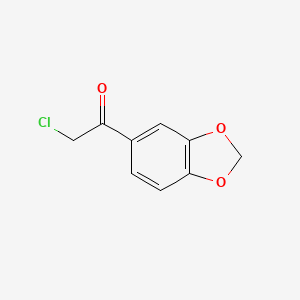
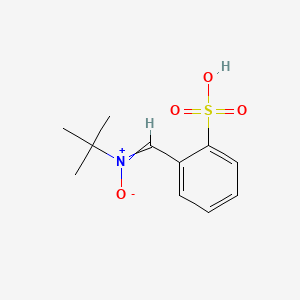
![Phosphonic acid, [(4-formyl-1-piperazinyl)methylene]bis-](/img/structure/B13808771.png)
